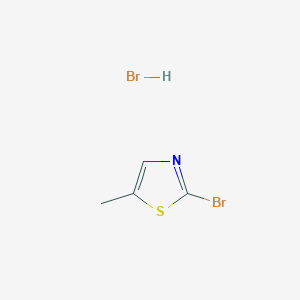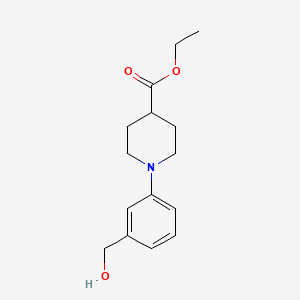![molecular formula C25H16Cl2N2O2 B12450743 3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)
3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlor-N-[2-(5-Chlornaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamid ist eine komplexe organische Verbindung, die einen Benzamid-Kern aufweist, der mit Chlor-, Naphthyl- und Benzoxazolylgruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-N-[2-(5-Chlornaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz ist die Synthese des Benzoxazolrings, gefolgt von der Einführung der Naphthyl- und Chlorsubstituenten. Der letzte Schritt beinhaltet die Bildung der Benzamidbindung.
Herstellung des Benzoxazolrings: Der Benzoxazolring kann durch Reaktion von 2-Aminophenol mit einem geeigneten Carbonsäurederivat unter sauren Bedingungen synthetisiert werden.
Einführung von Naphthyl- und Chlorgruppen: Die Naphthylgruppe kann durch eine Friedel-Crafts-Acylierungsreaktion eingeführt werden, während die Chlorgruppe durch eine Halogenierungsreaktion hinzugefügt werden kann.
Bildung der Benzamidbindung: Der letzte Schritt beinhaltet die Kupplung des Benzoxazol-Derivats mit 4-Methylbenzoylchlorid in Gegenwart einer Base, um die gewünschte Benzamidverbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierter Synthese und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Chlor-N-[2-(5-Chlornaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um Amin-Derivate zu erhalten.
Substitution: Die Chlorgruppen können unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurem Medium.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid (NaH).
Hauptprodukte
Oxidation: Chinone oder andere oxidierte Derivate.
Reduktion: Amin-Derivate.
Substitution: Substituierte Benzamide mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
3-Chlor-N-[2-(5-Chlornaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder anticancerogenen Eigenschaften.
Medizin: Erforscht auf sein Potenzial für therapeutische Anwendungen, einschließlich als Medikamentenkandidat für verschiedene Krankheiten.
Industrie: Eingesetzt bei der Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften wie Fluoreszenz oder Leitfähigkeit.
Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-N-[2-(5-Chlornaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zur gewünschten biologischen Wirkung führt. Die genauen beteiligten molekularen Wege hängen von der jeweiligen Anwendung und dem Ziel ab.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Chlornaphthalen-1-amin: Eine verwandte Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen funktionellen Gruppen.
Indol-Derivate: Verbindungen mit einem ähnlichen aromatischen Kern und vielfältigen biologischen Aktivitäten.
Einzigartigkeit
3-Chlor-N-[2-(5-Chlornaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C25H16Cl2N2O2 |
|---|---|
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H16Cl2N2O2/c1-14-8-9-15(12-21(14)27)24(30)28-16-10-11-23-22(13-16)29-25(31-23)19-6-2-5-18-17(19)4-3-7-20(18)26/h2-13H,1H3,(H,28,30) |
InChI-Schlüssel |
WZAQYRBUMDRBPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=C4C=CC=C5Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Amino-4-(2,3-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12450680.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine](/img/structure/B12450687.png)


![[3-(Trifluoromethyl)piperidin-4-yl]methanol](/img/structure/B12450711.png)
![cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate](/img/structure/B12450718.png)
![[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine](/img/structure/B12450751.png)
![((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12450764.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide](/img/structure/B12450765.png)
![2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12450773.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12450774.png)
